3,18-Dioxa-6,9,12,15-tetrathiaicosane

Beschreibung

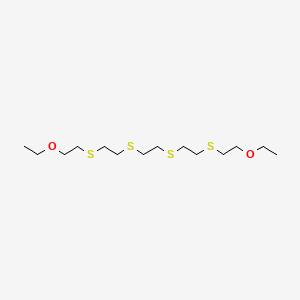

3,18-Dioxa-6,9,12,15-tetrathiaicosane is a 20-carbon chain (icosane) with two ether oxygen atoms at positions 3 and 18 and four thioether sulfur atoms at positions 6, 9, 12, and 13. This unique alternation of oxygen and sulfur atoms confers distinct electronic and steric properties, influencing solubility, stability, and reactivity.

Eigenschaften

CAS-Nummer |

401940-25-8 |

|---|---|

Molekularformel |

C14H30O2S4 |

Molekulargewicht |

358.7 g/mol |

IUPAC-Name |

1-ethoxy-2-[2-[2-[2-(2-ethoxyethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]ethane |

InChI |

InChI=1S/C14H30O2S4/c1-3-15-5-7-17-9-11-19-13-14-20-12-10-18-8-6-16-4-2/h3-14H2,1-2H3 |

InChI-Schlüssel |

ADIDAURWIVHDMA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCCSCCSCCSCCSCCOCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,18-Dioxa-6,9,12,15-Tetrathiaicosan beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Reaktion von Diolen mit Thiolen unter kontrollierten Bedingungen, um die gewünschte Verbindung zu bilden. Die Reaktionsbedingungen erfordern häufig das Vorhandensein eines Katalysators, wie z. B. einer Lewis-Säure, um die Bildung der Schwefel-Sauerstoff-Bindungen zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von 3,18-Dioxa-6,9,12,15-Tetrathiaicosan kann eine großtechnische Synthese unter Verwendung ähnlicher Methoden wie im Labormaßstab umfassen, die jedoch für höhere Ausbeuten und Effizienz optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren, um die Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

3,18-Dioxa-6,9,12,15-Tetrathiaicosan kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Schwefelatome in der Verbindung können oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Sulfoxide oder Sulfone wieder in Thiole umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Schwefelatome durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nukleophile wie Halogenide oder Amine können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von 3,18-Dioxa-6,9,12,15-Tetrathiaicosan Sulfoxide oder Sulfone ergeben, während die Reduktion die ursprünglichen Thiolgruppen regenerieren kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 3,18-Dioxa-6,9,12,15-Tetrathiaicosan seine Wirkungen entfaltet, beinhaltet seine Fähigkeit, stabile Komplexe mit verschiedenen molekularen Zielstrukturen zu bilden. Die Schwefel- und Sauerstoffatome in der Verbindung können mit Metallionen, Proteinen und anderen Biomolekülen interagieren und deren Funktion und Aktivität beeinflussen. Diese Wechselwirkungen können biochemische Pfade und zelluläre Prozesse modulieren, wodurch die Verbindung zu einem wertvollen Werkzeug in der Forschung wird.

Wirkmechanismus

The mechanism by which 3,18-Dioxa-6,9,12,15-tetrathiaicosane exerts its effects involves its ability to form stable complexes with various molecular targets. The sulfur and oxygen atoms in the compound can interact with metal ions, proteins, and other biomolecules, influencing their function and activity. These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in research.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison

Biologische Aktivität

3,18-Dioxa-6,9,12,15-tetrathiaicosane is a chemical compound with the molecular formula and a CAS number of 401940-25-8. This compound is part of a class of molecules that exhibit significant biological activity due to their unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes multiple sulfur and oxygen atoms integrated into a long carbon chain, which contributes to its unique physical and chemical properties. The presence of both dioxane and tetrathiaicosane functionalities suggests potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C14H30O2S4 |

| Molecular Weight | 358.65 g/mol |

| CAS Number | 401940-25-8 |

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic effects:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains in vitro. Its unique structure may enhance its ability to penetrate microbial membranes.

- Cytotoxicity Against Cancer Cells : Some studies have indicated that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

- Interaction with Cellular Membranes : The compound may interact with lipid bilayers due to its hydrophobic regions, altering membrane fluidity and permeability.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation or microbial survival.

Case Study 1: Antioxidant Activity

A study conducted on rat liver cells demonstrated that treatment with this compound resulted in a significant decrease in malondialdehyde levels (a marker of oxidative stress) compared to control groups. This suggests its potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This finding highlights its potential use in developing new antimicrobial agents.

Case Study 3: Cytotoxic Effects on Cancer Cells

In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.